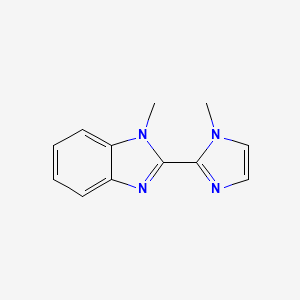

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole

Description

Properties

CAS No. |

188799-42-0 |

|---|---|

Molecular Formula |

C12H12N4 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-methyl-2-(1-methylimidazol-2-yl)benzimidazole |

InChI |

InChI=1S/C12H12N4/c1-15-8-7-13-11(15)12-14-9-5-3-4-6-10(9)16(12)2/h3-8H,1-2H3 |

InChI Key |

HPWIIEIRJWFRTO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2=NC3=CC=CC=C3N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with 1-methyl-1H-imidazole-2-carbaldehyde in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole. For instance, derivatives have shown efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

- A study synthesized several benzimidazole derivatives and tested them against Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy (MIC values ranging from 12.5 to 100 µg/ml) compared to standard antibiotics such as chloramphenicol and ampicillin .

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Compound 15 | 12.5 | Antibacterial |

| Compound 18 | 25 | Antifungal |

| Chloramphenicol | 50 | Standard |

Antiviral Activity

Benzimidazole derivatives have also been explored for their antiviral properties against viruses such as HIV, hepatitis B and C, and herpes simplex virus.

Case Study: HIV Inhibition

- Research indicated that certain substituted benzimidazole derivatives act as reverse transcriptase inhibitors, with some compounds exhibiting low EC50 values (5.28–31.86 µM) against HIV strains .

| Compound | EC50 (µM) | Virus Targeted |

|---|---|---|

| Compound 97 | 15.4 | HIV-1 IIIB |

| Compound 98 | 40 | HIV-1 Ada5 |

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory potential of benzimidazole derivatives is another area of interest.

Case Study: Analgesic Activity

- A study demonstrated that certain compounds exhibited significant analgesic effects in animal models, with reductions in pain comparable to standard analgesics like aspirin .

| Compound | Pain Reduction (%) | Standard Comparison |

|---|---|---|

| Compound 148 | 72% | Aspirin (17%) |

| Compound 151 | 67% | Diclofenac (69%) |

Mechanism of Action

The mechanism of action of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Anticancer Activity

- Halogenated Derivatives: Compounds such as 2-(4-bromophenyl)-1H-benzimidazole (3a) and N,N-dimethylamino-substituted derivatives (e.g., compound 4k) exhibit potent anticancer activity against HepG2, MDA-MB-231, and C26 cell lines, with IC₅₀ values in the low micromolar range . The presence of electron-withdrawing groups (e.g., nitro, chloro) enhances cytotoxicity by stabilizing interactions with biological targets .

- Target Compound: The 1-methylimidazole substituent may confer distinct electronic effects compared to halogens. While direct activity data are unavailable, the imidazole ring’s ability to participate in hydrogen bonding and π-π stacking could modulate interactions with enzymes like Sirtuins, similar to dimethylamino-substituted analogs .

Antifungal and Anticonvulsant Activity

- Thiourea Derivatives : 1-{(1-(2-Substituted benzyl)-1H-benzimidazol-2-yl)methyl}-3-arylthioureas (3a–p) show significant anticonvulsant activity in MES and PTZ models, with compounds 3g, 3l, and 3o being particularly potent .

- Halogenated Benzylidenebenzohydrazides : Derivatives like sertaconazole (8i) demonstrate strong antifungal activity due to the 4-chlorophenyl and imidazole groups .

- Target Compound : The absence of halogen or thiourea groups may limit antifungal/anticonvulsant efficacy, but the imidazole moiety could still engage in target binding via hydrogen bonding.

Electronic and Steric Properties

- Thiophene-Substituted Analogs : 1-Methyl-2-(thiophen-3-yl)-1H-benzimidazole undergoes electrophilic substitutions (e.g., nitration, bromination) predominantly at the thiophene ring, influenced by electron-rich regions identified via DFT calculations .

- Target Compound : The 1-methylimidazole substituent may redirect reactivity toward the benzimidazole core or the imidazole ring, depending on steric hindrance and electron density distribution.

Key Research Findings and Trends

Substituent-Driven Activity : Halogens and electron-withdrawing groups enhance anticancer activity, while bulky substituents (e.g., 1-methylimidazole) may improve selectivity for enzyme targets like Sirtuins .

Reactivity Patterns : Substituents dictate regioselectivity in electrophilic substitutions. Thiophene and imidazole groups favor reactivity at heteroaromatic rings, whereas methyl groups may sterically hinder reactions .

Material Applications : Benzimidazole-imidazole hybrids (e.g., pyrene derivatives) show promise as blue emitters in OLEDs due to extended π-conjugation .

Biological Activity

1-Methyl-2-(1-methyl-1H-imidazol-2-yl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a benzimidazole core, which is a common scaffold in many biologically active compounds. The presence of the imidazole ring enhances its interactions with biological targets.

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have shown notable antimicrobial properties. A study demonstrated that various benzimidazole derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with substitutions at the 1 and 2 positions of the benzimidazole ring were effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 12 µg/mL |

| This compound | E. coli | 15 µg/mL |

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, one study highlighted the ability of certain benzimidazole complexes to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage . The compound's structural similarities to known chemotherapeutics suggest it may also exhibit similar effects.

Case Study: Anticancer Mechanism

In a study involving human melanoma A375 cells, a related benzimidazole complex was found to sensitize these cells to radiation therapy. The mechanism involved the upregulation of p53 and p21 proteins, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Activity

Benzimidazole derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. For example, certain substituted benzimidazoles were reported to inhibit the activity of Lck, a protein involved in T-cell activation . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. Modifications at specific positions can enhance or diminish their efficacy. For instance:

- Position 1 : Substituents at this position often increase antimicrobial activity.

- Position 2 : Variations here can significantly affect anticancer properties.

Table 2: Structure-Activity Relationship Insights

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 1 | Alkyl group addition | Increased antibacterial activity |

| 2 | Halogen substitution | Enhanced anticancer efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.